REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1>C(O)(=O)C>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([N:1]2[CH:15]=[CH:19][CH:18]=[CH:17]2)=[C:3]([CH:6]=1)[C:4]#[N:5])([O-:12])=[O:11]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |